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For Researchers, Scientists, and Drug Development Professionals

Abstract

XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase
2 (USP2), a deubiquitinating enzyme implicated in various cancers and viral infections. By
targeting USP2, XH161-180 modulates the stability of key cellular proteins, including Cyclin D1
and Angiotensin-Converting Enzyme 2 (ACE2), leading to antiproliferative effects and potential
antiviral activity. This technical guide provides a comprehensive overview of the structure,
synthesis, and biological activity of XH161-180, including detailed experimental protocols and a
proposed signaling pathway.

Core Data of XH161-180
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Parameter Value Reference
Molecular Formula C22H21BrFN303S2 [1]
Molecular Weight 538.45 g/mol [1]
CAS Number 3058588-52-3 [1]

0=C(NC1=NC(C2=CC=C(Br)C
SMILES =C2)=CS1)C3=CC=C(F)C=C3  [1]
NS(=0)(C4CCCCC4)=0

Ubiquitin Specific Peptidase 2
Target [1][2]
(USP2)

Decreases Cyclin D and ACE2
Biological Activity protein levels, shows [1]

antiproliferative activity.

] o Research in cancer and ACE2-
Potential Applications o ] [1]
dependent viral infections.

Structure

The chemical structure of XH161-180 is characterized by a central thiazole ring linked to a
bromophenyl group. This core is further functionalized with a fluorophenyl-sulfonamido-benzoyl
moiety. The precise arrangement of these functional groups is critical for its inhibitory activity
against USP2.

Synthesis

While a detailed, step-by-step synthesis protocol for XH161-180 is proprietary and found within
patent literature[1], a general synthetic strategy can be inferred based on its chemical structure.
The synthesis likely involves a multi-step process culminating in the coupling of the key
aromatic and heterocyclic fragments. A plausible, though not definitively published,
retrosynthetic analysis suggests the following key disconnections:

o Amide Bond Formation: The final step would likely be the formation of the amide bond
between a substituted aminothiazole and a fluorophenyl-sulfonamido-benzoic acid
derivative.
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» Sulfonamide Formation: The sulfonamide linkage could be established by reacting a
fluorobenzoyl derivative with a suitable sulfonyl chloride.

» Thiazole Ring Synthesis: The bromophenyl-substituted aminothiazole core could be
constructed via established heterocyclic chemistry methods, such as the Hantzsch thiazole
synthesis or similar cyclization reactions.

A detailed, validated synthesis protocol would require access to the full text of the patent
W02024211785A1.[1]

Signaling Pathway and Mechanism of Action

XH161-180 exerts its biological effects by inhibiting the deubiquitinating activity of USP2. This
leads to the accumulation of ubiquitinated forms of USP2 substrates, targeting them for
proteasomal degradation. Two key substrates identified are Cyclin D1 and ACE2.

G1/S Phase
Cell Cycle Arrest

Leads to

Leads to

Reduced Viral
Entry (ACE2-dependent)

Click to download full resolution via product page

Caption: Proposed signaling pathway of XH161-180.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of XH161-180.

USP2 Inhibition Assay (In Vitro)

This protocol is adapted from general methods for assessing USP inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of XH161-180 against USP2.
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Materials:

Recombinant human USP2 enzyme

Internally quenched fluorescent di-ubiquitin substrate (e.g., Di-Ub IQF Lys-48)

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

XH161-180 stock solution in DMSO

384-well black assay plates

Plate reader capable of fluorescence detection

Procedure:

Prepare a serial dilution of XH161-180 in DMSO.

e Add 50 pL of assay buffer to each well of the 384-well plate.

e Add 1 pL of the XH161-180 serial dilution to the respective wells.

e Add 25 pL of recombinant USP2 enzyme (final concentration ~1 nM) to each well.

¢ Incubate the plate at room temperature for 30 minutes.

« Initiate the reaction by adding 25 pL of the Di-Ub IQF substrate (final concentration ~50 nM).

o Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm,
emission at 420 nm) every minute for 60 minutes.

o Calculate the initial reaction rates and determine the IC50 value by plotting the percent
inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative effects of a compound.[4]

Objective: To evaluate the effect of XH161-180 on the proliferation of cancer cell lines.
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Materials:

o Cancer cell lines (e.g., Jurkat, MOLT-4)[4]

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
» XH161-180 stock solution in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)

o 96-well cell culture plates

o Microplate reader capable of absorbance measurement at 570 nm
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

» Prepare serial dilutions of XH161-180 in complete culture medium.

¢ Remove the old medium from the wells and add 100 pL of the XH161-180 dilutions. Include
a vehicle control (DMSO) and a no-cell control.

 Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

* Remove the medium and add 100 pL of solubilization buffer to each well to dissolve the
formazan crystals.

» Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.
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Western Blot for Cyclin D1 and ACE2 Levels

This protocol is a standard method to assess changes in protein levels.

Objective: To determine the effect of XH161-180 on the protein levels of Cyclin D1 and ACE2 in
cells.

Materials:

Cell line of interest

e XH161-180

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies against Cyclin D1, ACE2, and a loading control (e.g., B-actin or GAPDH)
o HRP-conjugated secondary antibody

e ECL chemiluminescence substrate

e Imaging system

Procedure:

o Treat cells with various concentrations of XH161-180 for a specified time (e.g., 24 hours).
o Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

o Quantify the band intensities and normalize to the loading control to determine the relative
protein levels.

Conclusion

XH161-180 is a promising USP2 inhibitor with demonstrated potential for further investigation
in the fields of oncology and virology. Its ability to induce the degradation of key proteins like
Cyclin D1 and ACE2 provides a clear mechanism for its antiproliferative and potential antiviral
activities. The experimental protocols provided in this guide offer a starting point for
researchers to further explore the therapeutic potential of XH161-180 and other USP2
inhibitors. Further research, particularly the elucidation of a detailed and reproducible synthesis
protocol, will be crucial for advancing this compound into preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to XH161-180: A Potent USP2
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585413#structure-and-synthesis-of-xh161-180]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.preprints.org/frontend/manuscript/f21a3bb018d3be04256cd872268dde9c/download_pub
https://www.benchchem.com/product/b15585413#structure-and-synthesis-of-xh161-180
https://www.benchchem.com/product/b15585413#structure-and-synthesis-of-xh161-180
https://www.benchchem.com/product/b15585413#structure-and-synthesis-of-xh161-180
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585413?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

